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Compound of Interest

Compound Name: C.I. Pigment Violet 32

Cat. No.: B076289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for C.I.
Pigment Violet 32 (CAS No. 12225-08-0), a benzimidazolone monoazo pigment. While

complete, publicly available datasets for UV-Vis, IR, and NMR are not readily consolidated, this

document outlines the known spectral information, provides detailed experimental protocols for

pigment analysis, and presents a typical workflow for its quality control.

Chemical and Physical Properties
C.I. Pigment Violet 32 is a synthetic organic pigment valued for its reddish-purple hue and is

utilized in various applications, including paints, printing inks, and plastics.[1][2] Key identifying

information is summarized in the table below.
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Property Value

C.I. Name Pigment Violet 32

C.I. Number 12517

CAS Number 12225-08-0[1]

Molecular Formula C₂₇H₂₄N₆O₇S[1]

Molecular Weight 576.58 g/mol [1]

Chemical Class Monoazo Benzimidazolone

Manufacturing Method

Diazotization of 2,5-Dimethoxy-4-amino-N-

methylbenzenesulfonamide and coupling with 3-

Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-

naphthamide.[1]

Spectroscopic Data Summary
Detailed spectroscopic data for C.I. Pigment Violet 32 is not extensively published. The

pigment's low solubility in common solvents poses a significant challenge for techniques like

solution-state NMR.
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Spectroscopic Technique Data Summary

UV-Visible (UV-Vis)

Specific λmax values in various solvents are not

readily available in the public domain. The

pigment exhibits a reddish-purple color,

indicating significant absorption in the green-

yellow region of the visible spectrum.

Infrared (IR)

An FT-IR spectrum for C.I. Pigment Violet 32 is

cataloged in the Infrared and Raman Users

Group (IRUG) spectral database.[3] The

spectrum would be expected to show

characteristic peaks for N-H, C=O, C=C, C-N,

and SO₂ stretching and bending vibrations

corresponding to its molecular structure.

Nuclear Magnetic Resonance (NMR)

Due to the inherent low solubility of organic

pigments, obtaining high-resolution ¹H and ¹³C

NMR spectra in common deuterated solvents is

challenging. No definitive NMR data for the final

pigment is publicly available. Analysis would

likely require specialized solid-state NMR

(ssNMR) techniques or the use of high-boiling,

specialized solvents.

Raman

A Raman spectrum, acquired using a 785 nm

laser source, is noted as being available in the

SOPRANO spectral library.[4]

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of organic

pigments like C.I. Pigment Violet 32.

UV-Visible Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and absorptivity of the

pigment in a suitable solvent.
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Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

1. A suitable solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or concentrated

sulfuric acid) is selected in which the pigment has adequate solubility.

2. A stock solution of the pigment is prepared at a known concentration.

3. A series of dilutions are made from the stock solution to create standards of varying

concentrations.

4. The spectrophotometer is blanked using the pure solvent.

5. The absorbance of each standard is measured across the UV-Vis range (typically 200-800

nm).

6. The λmax is identified as the wavelength with the highest absorbance.

7. A calibration curve of absorbance versus concentration can be plotted to determine the

molar absorptivity according to the Beer-Lambert law.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the pigment molecule.

Instrumentation: A Fourier-Transform Infrared spectrometer, often with an Attenuated Total

Reflectance (ATR) accessory.

Procedure (using ATR):

1. A small amount of the dry pigment powder is placed directly onto the ATR crystal.

2. The sample is pressed firmly against the crystal using the instrument's pressure clamp to

ensure good contact.

3. A background spectrum of the clean, empty ATR crystal is recorded.

4. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
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5. The resulting spectrum is analyzed for characteristic absorption bands corresponding to

the functional groups in the pigment's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of the pigment. As noted, this is

challenging for insoluble pigments.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure (for potentially soluble fractions or precursors):

1. An appropriate deuterated solvent (e.g., DMSO-d₆, TFA-d) is chosen to dissolve a small

amount of the sample.

2. The solution is filtered to remove any insoluble material.

3. The sample is placed in an NMR tube.

4. ¹H and ¹³C NMR spectra are acquired. Chemical shifts are referenced to an internal

standard like tetramethylsilane (TMS) or the residual solvent peak.

5. Advanced techniques like COSY, HSQC, and HMBC may be used for complete structural

assignment.

Procedure (Solid-State NMR):

1. The dry pigment powder is packed into a solid-state NMR rotor.

2. Cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR spectra are acquired.

3. This technique provides information about the carbon environments in the solid state,

circumventing solubility issues.

Quality Control Workflow for C.I. Pigment Violet 32
The following diagram illustrates a typical workflow for the quality control and spectroscopic

characterization of C.I. Pigment Violet 32 during its manufacturing process.
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Caption: Quality control workflow for C.I. Pigment Violet 32.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

